molecular formula C8H14O3 B1460163 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid CAS No. 1884203-50-2

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid

Cat. No. B1460163
CAS RN: 1884203-50-2
M. Wt: 158.19 g/mol
InChI Key: QJOGISLWWSNCOS-UHFFFAOYSA-N
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Description

“6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . Its molecular weight is 158.19 .


Synthesis Analysis

The synthesis of “6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” involves a reaction with lithium aluminium hydride in tetrahydrofuran at 0 - 20℃ . The reaction mixture is stirred at 0 °C for 1 hour then at room temperature for 2 hours . The reaction mixture is then cooled down to 0 °C, diluted with ether, and water is added dropwise . An aqueous solution of NaOH is subsequently added followed by water . The reaction mixture is then stirred at room temperature and sodium sulfate is added . After 2 hours, the mixture is filtered, rinsing the cake with ether . The filtrate is concentrated in vacuo .


Molecular Structure Analysis

The InChI code for “6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is 1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is a gas at room temperature .

Scientific Research Applications

Structural Analysis

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid and its related compounds have been studied for their molecular structures. For example, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was analyzed using X-ray diffraction and quantum-chemical methods, revealing insights into the molecule's endo isomer form and its existence as a racemate of enantiomeric endo stereomers (Kovalskyi et al., 2011).

Chemical Synthesis and Transformations

This compound has been a subject of interest in synthetic chemistry. Studies involve the synthesis of related compounds, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, and their subsequent chemical transformations (Arutyunyan et al., 2012). These synthetic pathways offer a glimpse into the versatility and reactivity of the pyran derivatives.

Application in Corrosion Inhibition

Pyran derivatives, including those similar to 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid, have been studied for their potential in corrosion inhibition. Research demonstrates their effectiveness in mitigating corrosion of mild steel in acidic environments, highlighting their utility in industrial applications (Saranya et al., 2020).

Medicinal Chemistry Applications

While excluding drug use and dosage information, it's worth noting that similar compounds have been synthesized and evaluated for various medicinal properties, such as local anesthetic and platelet antiaggregating activities (Mosti et al., 1994). This underscores the potential biomedical significance of pyran derivatives.

properties

IUPAC Name

6,6-dimethyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOGISLWWSNCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid

CAS RN

1884203-50-2
Record name 6,6-dimethyloxane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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